molecular formula C17H15F3N2O4 B3006128 6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide CAS No. 2034236-71-8

6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

Cat. No.: B3006128
CAS No.: 2034236-71-8
M. Wt: 368.312
InChI Key: ZZSKUSSWKXFZPT-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
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Scientific Research Applications

Nicotinamide Derivatives and Biological Activity

Nicotinamide derivatives, including compounds similar to 6-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide, have been extensively studied for their biological activities. One notable study discusses the synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, which were evaluated for their in vitro antimicrobial screening against various bacteria and fungal species. Some compounds in this class showed activities comparable to standard drugs, indicating the potential for antimicrobial applications (Patel & Shaikh, 2010).

Neuroprotective Potential

Another area of interest is the neuroprotective potential of nicotinamide derivatives. For example, YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showed preferential inhibition of NCX3 over NCX1 and NCX2. This compound protected against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Antiprotozoal Activity

Nicotinamide derivatives have also been explored for antiprotozoal activity. A study on the synthesis of aza-analogues of furamidine, including compounds with a nicotinamide moiety, demonstrated significant in vitro activity against Trypanosoma br. rhodesiense and P. falciparum, with some compounds showing promising results in an in vivo mouse model for T. b. rhodesiense (Ismail et al., 2003).

TRPV1 Antagonists

Furthermore, 6-Phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with activity in models of inflammatory pain. Through optimization, compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide were discovered, possessing excellent overall profiles for pre-clinical development (Westaway et al., 2008).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)26-14-4-2-1-3-13(14)22-16(23)11-5-6-15(21-9-11)25-12-7-8-24-10-12/h1-6,9,12H,7-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKUSSWKXFZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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